molecular formula C3H8ClN B14756748 (2S)-2-methylaziridine hydrochloride

(2S)-2-methylaziridine hydrochloride

Cat. No.: B14756748
M. Wt: 93.55 g/mol
InChI Key: VVDSCHIAWCUGCQ-DFWYDOINSA-N
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Description

(2S)-2-methylaziridine hydrochloride is a chiral, enantiopure aziridine building block of significant value in organic synthesis and medicinal chemistry research. This strained three-membered heterocycle acts as a versatile electrophile, readily undergoing regioselective ring-opening reactions with a variety of nucleophiles. Its primary research application is in the synthesis of complex chiral amine derivatives, which are crucial scaffolds in pharmaceuticals and bioactive molecules [a source on chiral amine synthesis]. The stereochemistry of the (2S)-enantiomer allows for the stereocontrolled construction of molecules, making it particularly valuable for investigating structure-activity relationships in drug discovery [a source on aziridines in drug discovery]. The hydrochloride salt offers improved stability and handling compared to the free base. Researchers utilize this compound to develop novel enzyme inhibitors, ligands, and other chemical probes where the introduction of a specific methyl-substituted aziridine moiety is required.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H8ClN

Molecular Weight

93.55 g/mol

IUPAC Name

(2S)-2-methylaziridine;hydrochloride

InChI

InChI=1S/C3H7N.ClH/c1-3-2-4-3;/h3-4H,2H2,1H3;1H/t3-;/m0./s1

InChI Key

VVDSCHIAWCUGCQ-DFWYDOINSA-N

Isomeric SMILES

C[C@H]1CN1.Cl

Canonical SMILES

CC1CN1.Cl

Origin of Product

United States

Role of Chiral Aziridines As Versatile Intermediates in Organic Synthesis

Chiral aziridines are a highly attractive class of compounds for synthetic organic chemists. scispace.com Their utility stems from their status as strained three-membered rings, which makes them susceptible to various ring-opening and ring-expansion reactions. researchgate.net This reactivity allows for the facile cleavage of the carbon-nitrogen bonds, providing a versatile pathway to a wide range of functionalized amines and other heterocyclic systems. dntb.gov.ua

The chemistry of aziridines is dominated by these ring-opening reactions, which can be initiated by a wide variety of nucleophiles, including organometallic reagents. scispace.com By carefully selecting the substituents on the carbon and nitrogen atoms of the aziridine (B145994) ring, chemists can achieve excellent control over the stereochemical and regiochemical outcomes of these transformations. scispace.com This high degree of control makes chiral aziridines invaluable precursors for the synthesis of important biologically active molecules such as alkaloids, amino acids, and β-lactam antibiotics. scispace.comdntb.gov.ua Furthermore, chiral aziridines can serve as removable chiral auxiliaries to direct stereoselective reactions or act as chiral ligands for transition metals in the field of enantioselective catalysis. scispace.com

Importance of Stereochemical Purity in Chemical Transformations

Stereochemistry, the study of the spatial arrangement of atoms in molecules, is a critical concept in chemistry, with profound implications in pharmacology and materials science. longdom.orgwikipedia.org A key aspect of stereochemistry is chirality, which refers to molecules that are non-superimposable mirror images of each other, known as enantiomers. longdom.org While enantiomers share the same physical and chemical properties in an achiral environment, they can exhibit vastly different biological activities. longdom.orgijpsjournal.com

The importance of stereochemical purity in chemical transformations cannot be overstated. Biological systems, such as enzymes and receptors, are themselves chiral and often interact selectively with only one enantiomer of a chiral drug. nih.gov This means that one enantiomer may produce a desired therapeutic effect, while the other could be inactive or, in some cases, cause harmful or unintended effects. nih.gov The tragic case of thalidomide (B1683933) serves as a stark example, where one enantiomer was effective against morning sickness while the other was found to be teratogenic. wikipedia.org

Therefore, achieving high stereochemical purity is essential in the synthesis of pharmaceuticals and other bioactive molecules. researchgate.net Regulatory bodies, like the U.S. Food and Drug Administration (FDA), have established guidelines that emphasize the need to characterize the absolute stereochemistry of chiral compounds early in the drug development process. nih.gov This focus on single-enantiomer drugs aims to improve treatment efficacy and patient safety by eliminating the unpredictable effects of the less active or potentially harmful enantiomer. ijpsjournal.com

Overview of 2s 2 Methylaziridine As a Key Chiral Building Block

Stereoselective Synthesis Routes

The stereoselective synthesis of chiral aziridines is primarily achieved through three main strategies: the intramolecular condensation of chiral amino alcohols or haloamines, the stereoselective addition of nucleophiles to imines, or the stereoselective transfer of a nitrene equivalent to an alkene. nih.gov Each approach offers distinct advantages for accessing optically pure aziridines.

Synthesis from Chiral Amino Alcohols (e.g., (2S)-2-Amino-1-propanol)

One of the most direct and classical methods for synthesizing chiral aziridines involves the use of enantiomerically pure amino alcohols as starting materials. The chirality of the final aziridine is directly derived from the stereocenter present in the amino alcohol precursor, such as (S)-2-amino-1-propanol (L-alaninol).

The conversion of β-amino alcohols to aziridines is typically achieved through an intramolecular nucleophilic displacement reaction, a process often referred to as a Wenker-type synthesis. This method involves two key steps: activation of the hydroxyl group to transform it into a good leaving group, followed by an intramolecular SN2 attack by the amino group to close the three-membered ring.

The process begins with the activation of the hydroxyl moiety of a compound like (2S)-2-amino-1-propanol. This is commonly done by converting it into a sulfonate ester (e.g., tosylate or mesylate) or by treatment with a strong acid like sulfuric acid to form a sulfate (B86663) ester intermediate. In the subsequent step, the addition of a strong base deprotonates the amino group, enhancing its nucleophilicity. This internal nucleophile then attacks the carbon atom bearing the leaving group, displacing it and forming the aziridine ring with an inversion of configuration at that center. However, when starting with (2S)-2-amino-1-propanol, the nucleophilic attack occurs at the primary carbon (C1), and the stereocenter at C2 is retained, resulting in (2S)-2-methylaziridine. Another approach involves the gas-phase intramolecular dehydration of 2-amino-1-propanol over solid acid-base nanocatalysts to produce 2-methylaziridine. semanticscholar.org

Asymmetric Aziridination Reactions

Asymmetric aziridination reactions represent a powerful strategy for constructing chiral aziridines directly from achiral starting materials like alkenes. nih.gov These methods rely on a chiral catalyst to control the stereochemical outcome of the ring-forming step.

The metal-catalyzed transfer of a nitrene group from a suitable precursor to an alkene is a cornerstone of modern aziridine synthesis. nih.gov Chiral ligands coordinated to the metal center create a chiral environment that directs the approach of the alkene, leading to the preferential formation of one enantiomer of the aziridine product.

Copper(I)-catalyzed Aziridination: Seminal work by Evans and Jacobsen demonstrated the efficacy of copper catalysts in asymmetric aziridination. conicet.gov.ar These systems typically employ chiral ligands, such as bis(oxazoline) derivatives, in conjunction with a copper(I) or copper(II) salt. acs.org The nitrene source is often an iminoiodinane like [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs). nih.govcmu.edu A facile one-pot procedure using a copper(I) complex, a sulfonamide, and iodobenzene (B50100) diacetate (PhI(OAc)2) as the nitrene precursor has also been developed, affording N-sulfonylated aziridines in high yields and excellent enantioselectivities. nih.gov The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle, where the rate-determining step is the formation of a copper-nitrene intermediate. acs.orgcmu.edu

AlkeneCatalyst SystemYield (%)ee (%)Reference
StyreneCuOTf / Chiral Diimine Ligand9599 nih.gov
trans-β-MethylstyreneCuOTf / Chiral Diimine Ligand8598 nih.gov
Cinnamyl acetate (B1210297)CuOTf / Chiral Diimine Ligand9897 nih.gov

Cobalt(II)-catalyzed Aziridination: Cobalt(II) complexes of D2-symmetric chiral porphyrins have emerged as highly effective catalysts for asymmetric aziridination. nih.govbeilstein-journals.org These systems function as metalloradicals and are particularly effective with organic azides (e.g., sulfonyl, phosphoryl, and aryl azides) as the nitrene source, generating dinitrogen as the sole byproduct. nih.govbeilstein-journals.org The mechanism is proposed to involve a stepwise radical pathway via a Co(III)-nitrene radical intermediate. beilstein-journals.org This methodology has been successfully applied to a range of aromatic olefins using various fluoroaryl azides, producing N-fluoroaryl aziridines in high yields and with excellent enantioselectivity at room temperature. nih.gov

AlkeneAzide (B81097) Nitrene SourceYield (%)ee (%)Reference
Styrene2,6-Difluorophenyl azide9899 nih.gov
4-Bromostyrene2,6-Difluorophenyl azide9699 nih.gov
2-VinylnaphthalenePentafluorophenyl azide9998 nih.gov
StyreneBis(2,2,2-trichloroethyl)phosphoryl azide9985 beilstein-journals.org

Other transition metals, including rhodium (Rh), have also been utilized in highly efficient catalytic asymmetric aziridinations, achieving excellent yields and enantiomeric excesses for a broad scope of alkenes. conicet.gov.aracs.org

An alternative strategy for synthesizing chiral aziridines involves the nucleophilic addition to the C=N bond of 2H-azirines. acs.orgjchemlett.com 2H-Azirines are unsaturated, three-membered heterocycles that can act as electrophiles. In this approach, a chiral catalyst activates the 2H-azirine or the nucleophile to facilitate a stereocontrolled addition, thereby creating a chiral aziridine. This method is particularly useful for accessing aziridines with vicinal tetrasubstituted stereocenters. acs.org

For instance, a chiral N,N'-dioxide/Cu(II) complex has been shown to catalyze the highly enantioselective addition of β-keto amides (tertiary carbon nucleophiles) to various 2H-azirines. acs.org This reaction proceeds with high yields and excellent diastereo- and enantioselectivities. Organocatalytic versions have also been developed; for example, a chiral imidodiphosphoric acid can catalyze the kinetic resolution of 2H-azirines via nucleophilic addition of pyrazole, yielding chiral aziridines and optically active unreacted 2H-azirines. rsc.org

2H-Azirine SubstrateNucleophileCatalyst SystemYield (%)ee (%)Reference
2,3-Diphenyl-2H-azirineβ-keto amideChiral N,N'-dioxide/Cu(II)9292 acs.org
2-(4-Chlorophenyl)-3-phenyl-2H-azirineβ-keto amideChiral N,N'-dioxide/Cu(II)8692 acs.org
2-Methyl-3-phenyl-2H-azirineβ-keto amideChiral N,N'-dioxide/Cu(II)8192 acs.org
2,3-Diphenyl-2H-azirine4-PhenylpyrazoleChiral Imidodiphosphoric Acid9899.9 rsc.org

Diastereoselective Synthesis of Aziridine Derivatives

Diastereoselective synthesis is a powerful method for controlling stereochemistry, where one or more pre-existing chiral centers in a substrate direct the formation of a new stereocenter. This "substrate control" approach is widely used in the synthesis of complex chiral molecules, including aziridine derivatives. researchgate.net

A common strategy involves the reaction of a chiral imine with a nucleophile, such as a sulfur ylide (e.g., dimethylsulfonium methylide) or an enolate. researchgate.netnih.gov The stereocenter on the imine, often derived from a chiral amine or aldehyde, biases the trajectory of the incoming nucleophile, leading to the preferential formation of one diastereomer of the aziridine product. For example, the reaction of chiral imines derived from p-toluenesulfonamides with iodomethyllithium can produce enantiopure (2R,1'S)-2-(1'-aminoalkyl)aziridines with very high diastereoselectivity. researchgate.net Another example is the copper(I)/L-proline catalyzed radical aminotrifluoromethylation of alkenes using a chiral sulfinamide group, which acts as both a nucleophile and a chiral directing group to afford trifluoromethylated aziridines with excellent diastereoselectivity. rsc.org

Chiral SubstrateReagentDiastereomeric Ratio (dr)Reference
(S)-N-tert-Butanesulfinyl ketimineDimethylsulfoxonium methylide>99:1 researchgate.net
Chiral aldimine from phenylalaninalIodomethyllithiumHigh researchgate.net
Alkene with chiral sulfinamide auxiliaryTogni's reagent / Na2S2O4up to >20:1 rsc.org

This approach is highly valuable as the stereochemical information is transferred from a readily available chiral starting material to the final product, often with a high degree of predictability and control. researchgate.net

Strategies for Activating and Protecting the Aziridine Nitrogen

The nitrogen atom of the aziridine ring possesses a lone pair of electrons, rendering it basic and nucleophilic. However, for many synthetic applications, particularly those involving nucleophilic ring-opening, this inherent reactivity needs to be modulated. Activation is often required to make the ring's carbon atoms more electrophilic and susceptible to attack. Conversely, protection is necessary to prevent undesired reactions at the nitrogen atom. This is typically achieved by attaching an electron-withdrawing group to the nitrogen, which decreases its basicity and nucleophilicity.

Employment of Electron-Withdrawing Groups (e.g., p-Toluenesulfonyl (Tosyl), Benzyloxycarbonyl)

Electron-withdrawing groups (EWGs) are crucial for the synthetic utility of chiral aziridines. By reducing the electron density on the nitrogen atom, these groups "activate" the aziridine ring. This activation enhances the electrophilicity of the ring carbons, facilitating regioselective ring-opening by nucleophiles, a key step in the synthesis of complex nitrogen-containing molecules. researchgate.net Furthermore, these groups serve to protect the nitrogen atom during multi-step syntheses. Two of the most widely employed groups for this purpose are the p-toluenesulfonyl (Tosyl) group and the benzyloxycarbonyl (Cbz) group. rsc.orgbachem.comwikipedia.org

The p-Toluenesulfonyl (Tosyl) group is a powerful activating group due to the strong electron-withdrawing nature of the sulfonyl moiety. rsc.org Attaching a tosyl group to the aziridine nitrogen makes the ring highly reactive towards nucleophilic attack. researchgate.net This strategy is fundamental in the synthesis of N-tosyl aziridines, which are valuable intermediates. nih.gov The synthesis of chiral N-tosyl aziridines, such as (2S)-N-tosyl-2-methylaziridine, often starts from corresponding chiral 2-amino alcohols. researchgate.net Several one-pot procedures have been developed for this transformation, using reagents like tosyl chloride in the presence of bases such as potassium carbonate or potassium hydroxide (B78521). researchgate.netnih.gov These methods are often efficient and avoid the need for multiple steps and anhydrous conditions. researchgate.net

The Benzyloxycarbonyl (Cbz or Z) group is another essential group used in the chemistry of aziridines and more broadly in peptide synthesis. bachem.comwikipedia.org Introduced by Bergmann and Zervas, the Cbz group serves primarily as a protecting group for amines. wikipedia.org It renders the nitrogen atom neutral and non-basic, preventing it from participating in unwanted side reactions. wikipedia.org The Cbz group is typically introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. wikipedia.orgtotal-synthesis.com While it is an effective protecting group, its activating effect on the aziridine ring is less pronounced than that of the tosyl group. The Cbz group can be removed under specific conditions, most commonly through hydrogenolysis (e.g., using H₂ gas with a palladium catalyst), which cleaves the group to release the free amine, toluene, and carbon dioxide. total-synthesis.com

The choice between using a tosyl or Cbz group depends on the specific requirements of the synthetic route, including the desired level of activation for ring-opening and the conditions required for subsequent deprotection steps.

Featurep-Toluenesulfonyl (Tosyl)Benzyloxycarbonyl (Cbz)
Primary FunctionActivation of the aziridine ring for nucleophilic attack. rsc.orgProtection of the amine functionality. wikipedia.org
AbbreviationTs or TosylCbz or Z
Activating AbilityStrong electron-withdrawing group, provides high activation. rsc.orgModerate activating ability compared to tosyl.
Typical Introduction Reagentp-Toluenesulfonyl chloride (TsCl). nih.govBenzyl chloroformate (Cbz-Cl). wikipedia.orgtotal-synthesis.com
Common Deprotection MethodRequires strong reducing agents (e.g., sodium naphthalenide, smI₂) or dissolving metal reduction.Hydrogenolysis (e.g., H₂/Pd-C). total-synthesis.com

Considerations for Large-Scale Preparation and Green Chemistry

The transition from laboratory-scale synthesis to large-scale industrial preparation of chiral aziridines like (2S)-2-methylaziridine hydrochloride presents significant challenges. Key considerations include ensuring safety, minimizing environmental impact, improving efficiency, and reducing costs. Green chemistry principles are increasingly important in guiding the development of sustainable manufacturing processes.

For the synthesis of N-activated aziridines, traditional methods often rely on hazardous reagents and solvents. For instance, early syntheses of N-tosyl aziridines used sodium hydride in anhydrous tetrahydrofuran (B95107) (THF), which poses significant risks on a large scale due to the use and quenching of large quantities of hydride. researchgate.net More recent developments have focused on creating safer and more environmentally friendly one-pot procedures. These methods utilize simple, inexpensive, and less hazardous inorganic bases like potassium hydroxide or potassium carbonate and can be performed in greener solvent systems, such as water/dichloromethane or acetonitrile. researchgate.netnih.gov Such processes generate only inorganic salts as byproducts, simplifying waste disposal. nih.gov

Another green chemistry approach involves the use of catalysis to improve reaction efficiency and reduce waste. For example, zirconooxaziridine-promoted aziridination of alkenes uses a catalytic amount of a metal complex with chloramine-T as the nitrogen source, offering high yields and stereospecificity for a variety of substrates. rsc.org Electrochemical methods also represent a promising green alternative. By using electricity to drive the reaction, electrochemistry can replace harsh chemical oxidants. nih.gov An electrochemical approach has been developed to couple unactivated alkenes with primary amines to form N-alkyl aziridines, expanding the scope of accessible products while avoiding stoichiometric chemical oxidants. nih.gov

Purification and Stabilization Strategies for Chiral Aziridines

Chiral aziridines, particularly the N-unsubstituted or "free" aziridines, are often unstable compounds. They can be prone to polymerization or ring-opening, especially in the presence of acids, bases, or nucleophiles. rsc.org Therefore, effective purification and stabilization strategies are essential, particularly for their storage and handling.

Purification of N-activated aziridines, such as N-tosyl or N-Cbz derivatives, is typically more straightforward than for their unprotected counterparts. Standard chromatographic techniques like silica (B1680970) gel column chromatography are often employed to isolate these compounds with high purity. total-synthesis.com The robust nature of the protecting group helps to stabilize the molecule during the purification process. For instance, procedures for synthesizing N-Cbz protected compounds often conclude with purification by silica gel column chromatography. total-synthesis.com Recrystallization can also be an effective method for obtaining highly pure, crystalline material, as seen in the preparation of mono-Cbz protected guanidines where the product is crystallized from methanol (B129727). orgsyn.org

For the parent, non-activated aziridines, which are more volatile and reactive, purification can be more challenging. Distillation is a common method, but it must be performed carefully to avoid polymerization.

The most common and effective strategy for stabilizing reactive amines like (2S)-2-methylaziridine is to convert them into their corresponding acid addition salts. The formation of a hydrochloride salt is a widely used method for this purpose. By protonating the nitrogen atom of the aziridine ring, its nucleophilicity is neutralized, and the propensity for polymerization is significantly reduced. This converts the often volatile and unstable liquid amine into a more stable, crystalline solid that is easier to handle, weigh, and store. The hydrochloride salt can then be used directly in subsequent reactions, or the free amine can be regenerated just before use by treatment with a base. This salt formation strategy is a critical step for the practical application and commercial availability of reactive small-ring heterocycles like (2S)-2-methylaziridine.

Ring Rearrangement and Expansion Reactions

Beyond simple ring-opening, the strained aziridine ring can undergo various rearrangement and expansion reactions to form larger, more complex heterocyclic structures.

Aziridine to Azetidine (B1206935) Rearrangements

The one-carbon ring expansion of aziridines to form four-membered azetidines is a significant transformation. organic-chemistry.org This reaction often proceeds through the formation of an aziridinium (B1262131) ylide intermediate. For instance, the reaction of bicyclic methyleneaziridines with rhodium-bound carbenes generates an aziridinium ylide that undergoes a concerted researchgate.netnih.gov-Stevens rearrangement to yield substituted azetidines. nih.gov More recently, a biocatalytic approach using an engineered cytochrome P450 enzyme has been developed. This "carbene transferase" enzyme facilitates a highly enantioselective researchgate.netnih.gov-Stevens rearrangement of an aziridinium ylide, overriding the competing cheletropic extrusion pathway to produce chiral azetidines in high yield and enantiomeric excess. nih.govchemrxiv.org Computational studies have been employed to rationalize the reaction mechanisms of these rearrangements. researchgate.net

Ring Expansion to Oxazolines and Oxazolinium Cations

N-Acylaziridines can undergo a characteristic ring expansion to form 2-oxazolines, a class of five-membered heterocycles used extensively as ligands in asymmetric catalysis. researchgate.netwikipedia.org This transformation, often referred to as the Heine reaction, involves the intramolecular attack of the carbonyl oxygen onto one of the aziridine ring carbons. researchgate.net The reaction can be initiated by electrophilic activation. For example, the reaction of N-acylaziridines with acid chlorides generates N-acylaziridinium ions, which can then rearrange. nih.gov The synthesis of oxazolines from aziridines can also be achieved through reactions with specific reagents like alkyl 2-diazo-3-oxoalkanoates under microwave heating. researchgate.net This provides a direct route to functionalized oxazolines from aziridine precursors. nih.govorganic-chemistry.org

Base-Induced Rearrangements to Allylic Amines

While the base-induced rearrangement of epoxides to allylic alcohols is a well-established reaction, the analogous transformation of aziridines to allylic amines is less common but feasible. nih.gov A computational and experimental study explored this rearrangement for 2-methylaziridine and its N-sulfonylated derivative. The calculations indicated that while the parent 2-methylaziridine is less reactive than its oxirane counterpart towards α-deprotonation and β-elimination, an N-sulfonylated aziridine is predicted to react faster than the corresponding epoxide. nih.gov Experimentally, a tetrasubstituted N-tosyl aziridine was shown to rearrange to the corresponding allylic amine upon treatment with lithium diisopropylamide (LDA), presumably via an E2-like mechanism. nih.gov This reaction provides a valuable method for synthesizing allylic amines, which are important intermediates in organic synthesis. nih.gov

Electrophilic Activation and Aziridinium Ion Formation

Non-activated aziridines, which possess an electron-donating group on the nitrogen, are generally inert to nucleophilic attack. encyclopedia.pubresearchgate.net Their reactivity is unlocked through activation with an electrophile. nih.gov The lone pair of electrons on the basic ring nitrogen attacks the electrophile, forming a quaternary ammonium (B1175870) salt known as an aziridinium ion. researchgate.netnih.gov This process significantly increases the ring strain and renders the ring carbons highly electrophilic and susceptible to nucleophilic attack. encyclopedia.pub

A wide range of electrophiles can be used to generate aziridinium ions, including:

Alkylating agents: Reagents like methyl trifluoromethylsulfonate (MeOTf) can alkylate the nitrogen, forming a stable aziridinium triflate salt. nih.gov

Acyl Halides: Acid chlorides and haloformates react with the aziridine nitrogen to form N-acyl or N-alkoxycarbonyl aziridinium ions. nih.gov These are often transient intermediates that are readily opened by the halide counter-ion.

Silyl Halides: Trimethylsilyl halides, such as TMSI, are effective activators. encyclopedia.pubnih.gov

Lewis Acids: Coordination of a Lewis acid to the nitrogen atom can also serve to activate the ring, creating an aziridinium ion equivalent. nih.govresearchgate.net

The stability and subsequent reactivity of the formed aziridinium ion depend on the nature of the electrophile used. researchgate.net The formation of a stable aziridinium ion is crucial for reactions where an external nucleophile, different from the electrophile's counter-anion, is intended to open the ring. nih.gov This electrophilic activation is a key strategy that dramatically expands the synthetic utility of non-activated aziridines like (2S)-2-methylaziridine. nih.gov

Other Significant Reaction Types (e.g., Oxidation, Reduction, Substitution, Cyclization)

The strained three-membered ring of (2S)-2-methylaziridine and its derivatives makes them versatile synthons for a variety of chemical transformations beyond simple ring-opening. These reactions, including oxidation, reduction, substitution, and cyclization, provide access to a diverse array of more complex nitrogen-containing molecules. The reactivity is highly dependent on the nature of the substituent on the nitrogen atom, which can either activate or deactivate the ring towards certain transformations.

Oxidation

The oxidation of aziridine derivatives can lead to ring cleavage. For instance, the photooxygenation of 1-tert-butyl-2-adamantylideneaziridine, a derivative of methyleneaziridine, results in its oxidative cleavage. This reaction proceeds through a [2+2] cycloaddition to first form a dioxetane intermediate. This intermediate is stable at low temperatures (below -74 °C) but rapidly decomposes at higher temperatures to yield adamantanone as the isolable product.

Reduction

The reduction of aziridine derivatives can proceed with or without ring cleavage, depending on the reagents and reaction conditions. A significant example is the reductive ring-opening of activated aziridines. The reduction of 2-methyl-N-phenylaziridine with lithium aluminium hydride (LiAlH4) demonstrates a non-regioselective ring opening. This reaction yields an almost equal mixture of two amine products: N-propylaniline and the rearranged product, N-isopropylaniline . Research indicates that 2-methyl-N-phenylaziridine is an intermediate in the reduction of 2-chloro-N-phenylpropanamide, and its subsequent reduction is facilitated by Lewis acid catalysis from aluminium chlorohydrides formed during the reaction . While LiAlH4 can be used to reduce other functional groups in a molecule while leaving the aziridine ring intact, activated aziridines are susceptible to this reductive ring-opening by various hydride donors .

Catalytic hydrogenation represents another important reductive transformation. While direct hydrogenation of the aziridine ring requires specific catalysts and conditions, hydrogenation is often employed on products derived from aziridine ring-opening reactions. For example, a reaction product containing two allyl olefins, formed from an N-allylated aziridine ring-opening, can be first cyclized and then saturated via catalytic hydrogenation to yield functionalized 4-azaoxo heterocycles mdpi.com.

Substitution

Nucleophilic substitution via ring-opening is one of the most extensively studied and utilized reactions of aziridines. Due to the significant ring strain, the carbon-nitrogen bonds are susceptible to cleavage by a wide range of nucleophiles. These reactions typically proceed via an SN2 mechanism, resulting in the inversion of stereochemistry at the carbon center being attacked. The regioselectivity of the attack—whether it occurs at the more substituted (C2) or less substituted (C3) carbon—is influenced by the nature of the N-substituent (activating group), the nucleophile, and the presence of catalysts.

Activated aziridines, those with electron-withdrawing groups on the nitrogen, are particularly reactive towards nucleophiles. For instance, N-tosyl and N-acyl derivatives readily react. The ring-opening of chiral (2R,1S)-2-acyl-[1-(1S-phenylethyl)]aziridines with various acid chlorides is initiated by the nucleophilic ring nitrogen attacking the acid chloride, forming an acylaziridinium ion intermediate. The chloride anion then opens the ring to yield β-amino-α-chlorocarbonyl compounds.

The table below summarizes selected nucleophilic substitution reactions of 2-methylaziridine derivatives, highlighting the diversity of nucleophiles and reaction conditions.

SubstrateNucleophile/ReagentCatalyst/ConditionsProduct(s)Yield (%)Ref
N-Boc-methylaziridine-2-carboxylate[¹⁸F]Fluoride / K₂₂₂/K₂CO₃DMSO, 110 °C, 10 minα-[¹⁸F]fluoro-β-alanine derivativeHigh researchgate.net
(2R,1S)-2-Acyl-[1-(1S-phenylethyl)]aziridineMethylchloroformateCH₂Cl₂, rt, 1 hβ-Amino-α-chloro carbonyl compound98
2-Methyl-N-tosylaziridineIndole (B1671886)AuCl/AgSbF₆ (5 mol%)N-(2-(1H-indol-3-yl)propyl)-4-methylbenzenesulfonamide90
(2S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1-((R)-1-phenylethyl)aziridineNaOAc / Allyl IodideAgOTf, CH₃CNRing-opened acetate products (α and β attack)85 (50:50 ratio) mdpi.com
(2S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1-((R)-1-phenylethyl)aziridineNaN₃ / Allyl IodideAgOTf, CH₃CNRing-opened azide products (α and β attack)88 (52:48 ratio) mdpi.com

Cyclization

Derivatives of 2-methylaziridine are valuable precursors in cyclization reactions to form larger, more complex heterocyclic systems. These reactions can be broadly categorized into cycloadditions and intramolecular cyclizations, often involving a preliminary ring-opening step.

Palladium-catalyzed reactions are prominent in this area. For example, 2-vinylaziridines undergo ring-opening cycloaddition reactions with heterocumulenes like isocyanates and carbodiimides. In the presence of a palladium catalyst system, such as [Pd(OAc)₂]/PPh₃, these reactions proceed regioselectively at room temperature to afford five-membered ring heterocycles, including imidazolidinones and imidazolidineimines, in moderate to high yields. The mechanism is believed to involve a (π-allyl)palladium intermediate.

Intramolecular radical reactions provide another powerful route for cyclization. 3-(2-Methyleneaziridin-1-yl)propyl radicals, generated from the corresponding bromide precursor, undergo a 5-exo cyclization. This initially forms a highly strained, bicyclic aziridinylcarbinyl radical which then undergoes rapid C-N bond fission, leading to a ring-expanded aminyl radical and ultimately yielding substituted 3-methylenepiperidines. This strategy has been applied to the synthesis of more complex structures like decahydroquinolines and octahydroindolizines.

The table below provides an overview of significant cyclization reactions involving 2-methylaziridine derivatives.

Reaction TypeSubstrateReagent/CatalystProduct TypeYield (%)Ref
Ring-Opening Cycloaddition1-Butyl-2-vinyl-3-methylaziridinePhenyl Isocyanate / [Pd(OAc)₂]/PPh₃Imidazolidinone97
Intramolecular Radical Rearrangement3-(2-Methyleneaziridin-1-yl)propyl bromideBu₃SnH, AIBN3-Methylene-1-propylpiperidine-
[3+2] Cycloaddition2-Methyleneaziridines bearing an indole nucleusBF₃·OEt₂Tetrahydro-β-carbolinesModerate to Good
Cascade CyclizationN-alkenyl-2-aziridinylmethyl radicals-Pyrrolizidines-

Theoretical and Computational Studies of 2s 2 Methylaziridine Reactivity

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations have become essential for analyzing and predicting the pathways of chemical reactions. nih.govrsc.org By modeling reactions at the atomic level, these methods can map out entire reaction mechanisms, including the structures of transient species like transition states.

Density Functional Theory (DFT) is a widely used computational method in chemistry due to its favorable balance of accuracy and computational cost. arxiv.orgscirp.org It is frequently employed to perform geometry optimizations, which determine the lowest-energy three-dimensional structure of molecules and transition states. nih.gov Subsequent calculations can then establish the energy profiles of a reaction, revealing the activation energy barriers that govern reaction rates.

In the study of 2-methylaziridine's ring-opening reaction with methylamine (B109427), a detailed theoretical investigation was conducted using DFT at the B3LYP level of theory with a 6-311G(d,p) basis set. researchgate.netnih.gov This approach allows for the precise calculation of the geometries of reactants, transition states, and products. The energy differences between these structures provide the reaction's energy profile, which is critical for understanding its feasibility and kinetics. researchgate.netnih.gov To account for weak interactions, which can be significant in molecular complexes, dispersion corrections such as Grimme's D3 term are often included in the calculations. researchgate.netnih.gov

Computational MethodBasis SetPurposeReference
Density Functional Theory (DFT) - B3LYP6-311G(d,p)Geometry Optimization, Energy Profile Calculation researchgate.netnih.gov
Second Order Møller-Plesset Perturbation Theory (MP2)6-311G(d,p)Energy Profile Calculation nih.gov
Grimme's D3 CorrectionN/AInclusion of Weak van der Waals Interactions researchgate.netnih.gov
Polarizable Continuum Model (PCM)N/AModeling Solvent Effects researchgate.netnih.gov

One of the key mechanistic questions for the ring-opening of aziridines is whether the reaction proceeds in a single, concerted step or through a multi-step, stepwise process. Computational studies have provided significant clarity on this issue for 2-methylaziridine (B133172).

Theoretical investigations of the nucleophilic attack of methylamine on 2-methylaziridine have identified two primary pathways: a frontside attack (M1) and a backside attack (M2). researchgate.netnih.gov

Concerted Pathway: The frontside attack is shown to occur through a concerted mechanism. In this pathway, the nucleophile attacks, and the C-N bond breaks simultaneously, all proceeding through a single transition state to form the product. researchgate.netnih.gov

Stepwise Pathway: In contrast, the backside attack proceeds via a stepwise mechanism that resembles an S_N2 reaction. The first step, which is the rate-determining step, involves the nucleophilic attack and the opening of the aziridine (B145994) ring to form a zwitterionic intermediate. researchgate.netnih.gov This intermediate then undergoes a rotation, followed by a proton transfer to yield the final thermodynamic product. researchgate.netnih.gov

Activation barrier calculations definitively show a preference for the backside attack at the C3 carbon of the aziridine ring, indicating that the stepwise pathway is the more favorable mechanism under these conditions. researchgate.netnih.gov

Pathway FeatureFrontside Attack (M1)Backside Attack (M2)
Mechanism TypeConcertedStepwise
Number of Transition StatesOneMultiple
Intermediate FormationNoYes (Zwitterionic Intermediate)
Energetic PreferenceHigher Activation BarrierLower Activation Barrier (Preferred)

Modeling of Conformational Effects on Reactivity

The three-dimensional shape, or conformation, of a molecule can have a profound impact on its reactivity. For cyclic molecules like 2-methylaziridine, the ring is not planar and can exist in different conformations. Computational modeling has shown that the specific conformer of the 2-methylaziridine reactant can directly influence the reaction outcome. researchgate.net Studies on similar three-membered heterocycles fused to a six-membered ring have revealed that the reaction pathway follows a precise "conformational itinerary". nih.gov The reactant may start in a stable half-chair conformation and evolve through a chair-like transition state to reach the product. nih.gov The energy barriers between different conformers are typically low, allowing for interconversion, but the reaction often proceeds preferentially from the most stable ground-state conformation. nih.gov

Computational Insights into Stereoselectivity and Chiral Induction

Computational chemistry is a powerful tool for understanding the origins of stereoselectivity, where a reaction favors the formation of one stereoisomer over another. rsc.org In asymmetric catalysis, where chiral catalysts are used to induce a specific stereochemical outcome, DFT calculations can model the transition states of competing reaction pathways.

For example, in dual-catalyst systems, computations can reveal how two different chiral catalysts cooperate. rsc.org DFT models can identify the crucial noncovalent interactions—such as hydrogen bonding and π-π stacking—between the catalysts and the substrate within the transition state. rsc.org These interactions create a well-defined chiral environment that lowers the energy of the transition state leading to one specific stereoisomer, thereby explaining the origin of the observed chiral induction. rsc.org By analyzing the preferred prochiral faces in the C-C bond-forming step, researchers can gain a molecular-level understanding of how stereochemical information is transferred during the reaction. rsc.org

Solvent Effects on Reaction Outcomes

The solvent in which a reaction is conducted can dramatically influence its rate and selectivity. Computational models can account for these effects to provide a more accurate picture of the reaction in realistic conditions. A common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM). researchgate.netnih.gov This method represents the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute's electric field.

In studies of 2-methylaziridine's ring-opening, the PCM model was used to compute solvent effects in methanol (B129727) and dimethylsulfoxide. researchgate.netnih.gov Such calculations can reveal how polar solvents stabilize charged intermediates or transition states, thereby altering the energy profile of the reaction and potentially changing the preferred pathway or product distribution. nih.gov More advanced approaches combine quantum mechanics with machine learning to generate models that can rapidly and accurately predict kinetic solvent effects for a vast range of reactions and solvents, aiding in high-throughput solvent screening. rsc.org

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Chiral Building Block

The unique structural features of (2S)-2-methylaziridine, particularly its chirality and strained ring system, render it an excellent starting material for the synthesis of enantiomerically pure compounds. The hydrochloride salt provides a stable and easy-to-handle form of this reactive molecule.

Synthesis of Enantiomerically Pure Amino Acids (e.g., α- and β-Amino Acids, Isoserine Derivatives)

The regioselective ring-opening of activated aziridine-2-carboxylates, including derivatives of 2-methylaziridine (B133172), serves as a powerful strategy for the synthesis of non-proteinogenic α- and β-amino acids. researchgate.netnih.gov Nucleophilic attack at either the C2 or C3 position of the aziridine (B145994) ring leads to the formation of different amino acid scaffolds with high stereocontrol.

For the synthesis of α-amino acids , a nucleophile can be directed to the C3 position of a suitably activated (2S)-2-methylaziridine derivative. This approach allows for the introduction of a wide range of substituents at the β-position of the resulting α-amino acid.

The synthesis of β-amino acids can be achieved through the nucleophilic opening of the aziridine ring at the C2 position. This strategy is particularly valuable for the preparation of β-amino acids with a quaternary stereocenter at the α-position, which are challenging to synthesize by other methods. For instance, the ring-opening of N-tosylaziridines has been shown to be an effective method for accessing β-amino acids and their derivatives. nih.gov

Furthermore, chiral aziridines are key intermediates in the synthesis of isoserine derivatives . These compounds are valuable building blocks in medicinal chemistry and can be accessed through stereoselective routes starting from chiral aziridines.

A representative scheme for the synthesis of β-amino acid derivatives from an activated aziridine is shown below:

ReactantNucleophileProductReference
Activated (2S)-2-methylaziridine-2-carboxylateOrganocuprateβ-substituted α-amino ester researchgate.net
Activated (2S)-2-methylaziridine-2-carboxylateGrignard Reagentβ-substituted α-amino ester researchgate.net

Construction of Nitrogen-Containing Heterocycles (e.g., Diamines, Azetidines, Oxazolines)

The ring-opening and ring-expansion reactions of aziridines provide efficient pathways for the construction of other important nitrogen-containing heterocycles.

Diamines: Chiral 1,2-diamines are crucial ligands in asymmetric catalysis and are present in many bioactive molecules. The ring-opening of (2S)-2-methylaziridine with various nitrogen nucleophiles offers a direct route to enantiomerically pure diamines. The regioselectivity of the ring-opening can be controlled by the choice of activating group on the aziridine nitrogen and the reaction conditions.

Azetidines: Azetidines, four-membered nitrogen heterocycles, are increasingly recognized as important pharmacophores. The ring expansion of aziridines to azetidines can be achieved through various methods, including reaction with sulfur ylides. magtech.com.cnresearchgate.net This transformation allows for the conversion of the readily available chiral aziridine scaffold into the more complex azetidine (B1206935) ring system while retaining stereochemical integrity. The diastereoselective preparation of azetidines can be achieved through iodine-mediated cyclization of homoallylic amines, which can be derived from aziridines. nih.gov

Oxazolines: Chiral oxazolines are widely used as ligands in asymmetric catalysis and as intermediates in the synthesis of other chiral compounds. The reaction of N-acylaziridines with a Lewis acid can induce a rearrangement to form 2-oxazolines. nih.govitu.edu.tr This intramolecular cyclization proceeds with inversion of configuration at the stereocenter, providing a stereospecific route to chiral oxazolines from (2S)-2-methylaziridine derivatives.

Starting MaterialReagentProductReference
N-Tosyl-(2S)-2-methylaziridineAmineChiral 1,2-diamine nih.gov
(2S)-2-methylaziridine derivativeSulfur ylideChiral azetidine magtech.com.cn
N-Acyl-(2S)-2-methylaziridineLewis AcidChiral 2-oxazoline nih.gov

Asymmetric Synthesis of Complex Natural Products and Bioactive Molecules

The enantiopure nature of (2S)-2-methylaziridine hydrochloride makes it an ideal chiral building block for the total synthesis of complex natural products and bioactive molecules. nih.govnih.govnih.govmdpi.comunimelb.edu.auchim.it The aziridine moiety can be incorporated into a larger molecular framework and then strategically transformed to introduce key functionalities with the desired stereochemistry.

While direct examples of the total synthesis of natural products starting from this compound are not extensively documented, the synthetic utility of chiral aziridines is well-established. For instance, the ring-opening of aziridines has been a key step in the synthesis of various biologically active compounds, including alkaloids and amino sugars. The (2S)-2-methyl group provides a handle for further synthetic manipulations, allowing for the construction of intricate carbon skeletons. The synthesis of tryptophans through the Lewis acid-promoted ring-opening of aziridine-2-carboxylates highlights the potential of these building blocks in accessing complex amino acid derivatives found in natural products. unimelb.edu.au

Functional Group Transformations and Derivatization Strategies

Beyond its use as a chiral building block, derivatives of (2S)-2-methylaziridine can undergo a variety of functional group transformations, further expanding their synthetic utility.

Conversion of Aziridine Carboxylate Functionalities to Diverse Groups (e.g., Aldehydes, Alcohols, Amides, Ketones)

The carboxylate group at the C2 position of the aziridine ring can be readily converted into a range of other functional groups, providing access to a diverse array of chiral intermediates.

Aldehydes and Alcohols: The reduction of an aziridine-2-carboxylate (B8329488) ester to the corresponding primary alcohol can be achieved using reducing agents such as lithium aluminum hydride. libretexts.org Subsequent controlled oxidation of the alcohol yields the corresponding aldehyde. These transformations provide access to chiral aziridinyl aldehydes and alcohols, which are valuable intermediates in organic synthesis. savemyexams.combritannica.comresearchgate.netchemguide.co.uk

Amides and Ketones: The aziridine-2-carboxylate can be converted to the corresponding amide through reaction with an amine, often facilitated by coupling agents or by converting the carboxylic acid to an acid chloride. nih.govrsc.org Furthermore, the reaction of N,N-dimethylaziridine-2-carboxamides with organolithium reagents provides a direct route to 2-aziridinyl ketones. nih.gov This method allows for the introduction of a variety of R groups from the organolithium reagent. These ketones can be further reacted with another equivalent of an organolithium reagent to yield tertiary alcohols. nih.govnih.gov

Starting MaterialReagent(s)ProductReference
(2S)-2-methylaziridine-2-carboxylate1. LiAlH4 2. Mild Oxidant(2S)-2-methylaziridine-2-carbaldehyde libretexts.org
(2S)-2-methylaziridine-2-carboxylateLiAlH4((2S)-2-methylaziridin-2-yl)methanol libretexts.org
(2S)-2-methylaziridine-2-carboxylic acidSOCl2, then Amine(2S)-2-methylaziridine-2-carboxamide rsc.org
N,N-dimethyl-(2S)-2-methylaziridine-2-carboxamideOrganolithium Reagent2-((2S)-2-methylaziridin-2-yl)ketone nih.gov

Functionalization within Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. rsc.orgrsc.orgsemanticscholar.org The functionalization of MOFs allows for the tuning of their properties for specific applications. The incorporation of chiral moieties, such as (2S)-2-methylaziridine, into MOFs is a promising strategy for creating chiral porous materials for enantioselective separations and catalysis. researchgate.netnih.govnih.govfrontiersin.org

One approach to incorporating aziridine functionality into MOFs is through postsynthetic modification (PSM). rsc.orgacs.org This involves the chemical modification of a pre-synthesized MOF. For example, a MOF containing pendant alkenyl groups can be subjected to a series of reactions to convert these groups into aziridine rings. acs.org This demonstrates the feasibility of introducing the strained aziridine ring into a robust MOF structure.

Alternatively, a ligand functionalized with the (2S)-2-methylaziridine moiety could be used directly in the synthesis of a chiral MOF. This approach would allow for the direct incorporation of the chiral building block into the framework, creating a porous material with a well-defined chiral environment. While specific examples of MOFs functionalized with this compound are still emerging, the principles of PSM and direct ligand synthesis provide a clear pathway for the development of these advanced materials. acs.org

Role in Asymmetric Catalysis

The strained, chiral backbone of (2S)-2-methylaziridine and its derivatives makes it a valuable scaffold in the field of asymmetric catalysis. This section explores its application in the development of both metal-based and metal-free catalytic systems. The inherent chirality of the aziridine ring can be effectively transferred to the catalytic process, enabling the synthesis of enantiomerically enriched products.

Design and Application of Chiral Ligands and Auxiliaries (e.g., in Metal-Catalyzed Carbon-Carbon Bond Formation)

The (2S)-2-methylaziridine framework serves as a foundational element in the design of novel chiral ligands and auxiliaries for transition metal-catalyzed reactions. The nitrogen atom within the aziridine ring, along with other strategically introduced donor atoms, can coordinate to a metal center, creating a chiral environment that dictates the stereochemical outcome of a reaction. mdpi.com The design principle often involves synthesizing derivatives where the chiral aziridine core is appended with ligating groups such as phosphines or sulfides. mdpi.comresearchgate.net

Chiral N,S-bidentate ligands derived from aziridines have been synthesized and evaluated in palladium-catalyzed carbon-carbon bond-forming reactions. mdpi.com For instance, a series of ligands based on an N-tritylaziridine core connected to a para-substituted phenyl sulfide (B99878) group has been developed. These ligands were tested in the asymmetric Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation between 1,3-diphenyl-2-propenyl acetate (B1210297) and dimethyl malonate. While the enantioselectivity in this specific reaction was modest, it demonstrated the viability of the aziridine scaffold in creating a chiral pocket around the palladium center. mdpi.com

A more significant application of such ligands has been found in the addition of organozinc reagents to aldehydes, another critical C-C bond-forming reaction. The same series of chiral aziridine sulfide ligands was used to catalyze the addition of diethylzinc (B1219324) and phenylethynylzinc to benzaldehyde. In these reactions, the electronic properties of the ligand, modulated by substituents on the phenyl sulfide moiety, were found to significantly influence the enantioselectivity. A ligand bearing a p-nitrophenyl sulfide group, which is electron-withdrawing, yielded the corresponding secondary alcohol product with a high enantiomeric ratio (up to 94.2:5.8). mdpi.com This suggests that reducing the electron density on the sulfur atom enhances the coordination of the nitrogen atom to the zinc metal, thereby improving the stereochemical control of the reaction. mdpi.com

These studies underscore the potential of chiral aziridines as platforms for developing "tunable" ligands, where steric and electronic effects can be systematically adjusted to optimize performance in various metal-catalyzed asymmetric C-C bond formations. mdpi.com

Table 1: Performance of Chiral Aziridine Sulfide Ligands in the Addition of Diethylzinc to Benzaldehyde
Ligand Structure (p-substituent on PhS-)Yield (%)Enantiomeric Ratio (e.r.)
-H7555.2:44.8
-CH37054.5:45.5
-OCH36852.4:47.6
-Cl7253.1:46.9
-NO28594.2:5.8
Data derived from research on N,S-ligands based on the aziridine scaffold. mdpi.com

Exploration of Organocatalytic Applications

Beyond their role in metal catalysis, derivatives of chiral aziridines have emerged as potent organocatalysts, providing metal-free pathways for asymmetric synthesis. nih.govmdpi.com These catalysts often function as chiral Brønsted bases or Lewis bases, activating substrates through non-covalent interactions. rsc.orgnih.gov

One successful strategy involves the synthesis of chiral 1,2-diamines through the regio- and stereoselective ring-opening of chiral aziridines with azide (B81097) anions, followed by reduction. nih.gov These resulting diamines have proven to be highly efficient organocatalysts for direct asymmetric aldol (B89426) reactions between ketones and aldehydes. With a low catalyst loading of just 2 mol%, these aziridine-derived catalysts can promote the formation of chiral aldol adducts in excellent yields (up to 99%) and with outstanding enantioselectivities (up to >99% ee), even when the reaction is conducted in brine. nih.gov

Another significant application is the use of chiral aziridine-phosphine derivatives as organocatalysts in the asymmetric intramolecular Rauhut-Currier reaction. mdpi.com A series of enantiomerically pure aziridines containing a phosphine (B1218219) moiety have been synthesized and applied to the cyclization of p-quinone derivatives. These catalysts facilitate the formation of chiral phenols in high yields and with enantiomeric excesses up to 98%. mdpi.com The stereochemical outcome of the reaction can be precisely controlled by selecting the appropriate enantiomer of the aziridine-phosphine catalyst. mdpi.com

Table 2: Asymmetric Rauhut-Currier Reaction of p-Quinone Derivatives Catalyzed by a Chiral Aziridine-Phosphine
Substrate (Substituent on Quinone)Yield (%)Enantiomeric Excess (ee, %)
-H9595
-Me9496
-OMe9898
-Cl9294
Data from the organocatalytic intramolecular Rauhut-Currier reaction using a chiral (S)-configured aziridine-phosphine catalyst. mdpi.com

Furthermore, N-sulfonylated aziridines, including 2-methyl-N-p-toluenesulfonyl aziridine, have been utilized as monomers in organocatalytic ring-opening polymerization (OROP). utwente.nlrsc.org N-Heterocyclic carbenes (NHCs) have been shown to effectively catalyze this polymerization, providing the first metal-free route to well-defined poly(aziridine)s and related block copolymers. utwente.nlrsc.org This application bridges the gap between asymmetric synthesis and materials science, demonstrating the utility of chiral aziridine derivatives in constructing complex macromolecular architectures.

Polymerization Studies of 2 Methylaziridine Derivatives

Cationic Ring-Opening Polymerization (CROP)

Cationic ring-opening polymerization (CROP) is a common method for polymerizing aziridines. This process is typically initiated by electrophilic species such as protic acids or Lewis acids.

Mechanism and Kinetics of Polymerization

The CROP of 2-methylaziridine (B133172) is initiated by an electrophile, such as a proton or Lewis acid (e.g., BF₃Et₂O), which activates the monomer by forming a strained aziridinium (B1262131) cation. rsc.org The polymerization proceeds via the nucleophilic attack of a monomer's nitrogen atom on one of the ring carbons of the activated, growing polymer chain end. This process regenerates the aziridinium cation at the new chain end, allowing for propagation. The propagation can proceed through two main mechanisms: an Sₙ1 or Sₙ2 pathway. mdpi.com

Initiation : Protonation or coordination of a Lewis acid to the nitrogen of the 2-methylaziridine ring, forming an active aziridinium ion. researchgate.net

Propagation : Subsequent nucleophilic attack by other monomer molecules on the aziridinium ring. This can occur linearly for a few steps. researchgate.net

Branching : The secondary amine groups within the growing polymer chain can also act as nucleophiles, attacking an aziridinium ion at the end of another chain. This "backbiting" or intermolecular reaction is what leads to a branched structure. researchgate.net

The kinetics of the polymerization can be complex and are influenced by factors such as the initiator used, solvent polarity, and temperature. mdpi.com Photoinitiated CROP of 2-methylaziridine has also been reported, offering an alternative initiation method. rsc.org

Formation of Branched Polypropylenimine and Other Architectures

The CROP of 2-methylaziridine characteristically yields polypropylenimine (PPI) with a highly branched, dendritic structure. rsc.org This is analogous to the formation of hyperbranched polyethyleneimine (PEI) from the polymerization of unsubstituted aziridine (B145994). rsc.orgresearchgate.net The branching occurs because the secondary amines along the polymer backbone remain nucleophilic and can attack the propagating aziridinium cations, creating tertiary amine branch points. researchgate.net

The resulting branched polypropylenimine (bPPI) is a viscous oil that is soluble in solvents like chloroform (B151607) (CHCl₃) and dimethyl sulfoxide (B87167) (DMSO) but insoluble in water. rsc.org The final polymer contains a statistical distribution of primary, secondary, and tertiary amine groups.

Challenges and Control of Polymerization (e.g., Termination)

A significant challenge in the CROP of 2-methylaziridine is the lack of control over the polymerization process, which often leads to polymers with broad molecular weight distributions. mdpi.com This is primarily due to a termination reaction that is difficult to avoid. rsc.org

Termination occurs when a tertiary amine within the polymer backbone performs a nucleophilic attack on an aziridinium ion. rsc.org This reaction results in the formation of a stable, unreactive quaternary ammonium (B1175870) salt, which effectively halts the growth of that polymer chain. rsc.org This termination pathway competes with propagation and branching, making it challenging to achieve high molecular weights or control the final polymer architecture.

Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization (AROP) presents an alternative route to polyamines, offering significantly better control over the polymer structure compared to CROP. However, the direct AROP of 2-methylaziridine is not feasible due to the low acidity of the N-H proton.

Controlled Polymerization Strategies

To enable AROP, the aziridine nitrogen must be "activated" by attaching a strong electron-withdrawing group, such as a sulfonyl group (e.g., tosyl or mesyl). nsf.govresearchgate.net This activation serves two purposes: it increases the acidity of the protons on the adjacent carbons, making the ring more susceptible to nucleophilic attack, and it stabilizes the propagating aza-anionic species. nsf.gov

This strategy has led to the development of living/controlled AROP of N-sulfonylated 2-methylaziridine derivatives. For instance, the polymerization of 1-(4-cyanobenzenesulfonyl) 2-methyl-aziridine and 2-methyl-N-tosylaziridine (TsMAz) has been shown to proceed in a controlled manner. nsf.govacs.org These polymerizations exhibit characteristics of living systems, including:

Predictable molecular weights based on the monomer-to-initiator ratio.

Narrow molecular weight distributions (low dispersity).

The ability to create block copolymers through sequential monomer addition. nsf.govacs.org

The resulting poly(sulfonyl aziridine) is a precursor polymer. The activating sulfonyl groups can be removed in a post-polymerization step, a process known as desulfonylation, to yield the final linear polypropylenimine (L-PPI). acs.org Mild desulfonylation conditions have been developed to preserve the polymer's structural integrity. acs.org

Table 1: Anionic Ring-Opening Polymerization of 1-(4-cyanobenzenesulfonyl) 2-methyl aziridine

Entry Monomer/Initiator Ratio Mn,theo (g/mol) Mn,SEC (g/mol) Dispersity (Đ)
Poly1 25 5,900 5,700 1.10
Poly2 50 11,800 11,100 1.11
Poly3 100 23,600 21,900 1.16
Poly4 150 35,400 31,100 1.19
Poly5 200 47,200 40,500 1.25

Data derived from studies on the controlled polymerization to form well-defined linear poly(sulfonyl aziridine)s, which are precursors to linear polypropylenimine. acs.org

Synthesis of Defined Polymer Architectures (e.g., Block Copolymers, Star-Shaped Polymers)

The living nature of the AROP of activated 2-methylaziridines is a powerful tool for synthesizing well-defined and complex polymer architectures that are inaccessible via CROP.

Block Copolymers : The ability to maintain an active chain end allows for the sequential polymerization of different monomers. For example, a block copolymer was synthesized by first polymerizing 2-methyl-N-tosylaziridine (TsMAz) and then adding a second sulfonylaziridine monomer, demonstrating the living character of the polymerization. nsf.gov This opens pathways to creating amphiphilic or other functional block structures.

Star-Shaped Polymers : While direct synthesis with 2-methylaziridine derivatives is an area of ongoing research, the principles of controlled polymerization can be applied to create star-shaped polyamines. Two primary methods are used for synthesizing star polymers: the "core-first" approach and the "arm-first" approach. cmu.eduresearchgate.net

In the "core-first" method, a multifunctional initiator is used to simultaneously grow multiple polymer arms outwards.

In the "arm-first" method, linear polymer arms are synthesized first and then attached to a multifunctional core molecule. cmu.edu

By applying these strategies to the AROP of activated 2-methylaziridines, it is possible to synthesize star-shaped poly(sulfonyl aziridine)s. Subsequent removal of the activating groups would yield well-defined star-shaped polypropylenimines. acs.org This control over architecture allows for the fine-tuning of the polymer's physical and chemical properties.

Post-Polymerization Modifications (e.g., Desulfonylation of Poly(sulfonylaziridines))

The synthesis of polyamines like linear polypropylene (B1209903) imine (L-PPI) often proceeds through a precursor polymer, poly(sulfonylaziridine), which is formed via the anionic ring-opening polymerization (AROP) of N-sulfonyl-activated 2-methylaziridines. osti.govresearchgate.net A critical subsequent step is the removal of the activating sulfonyl group, a process known as desulfonylation. wikipedia.org This post-polymerization modification is essential to yield the final polyamine but has historically presented significant challenges. acs.org

Early methodologies for desulfonylation frequently required harsh reaction conditions, such as strong acids or the use of microwave irradiation. acs.org Additionally, these processes could involve toxic solvents like hexamethylphosphoramide, posing environmental and safety concerns. acs.org The significant difference in polarity between the precursor poly(sulfonylaziridine) and the product polyamine necessitates solvents capable of keeping both polymers in solution, a requirement that has limited the available strategies. acs.org

Recent research has focused on developing milder and more efficient desulfonylation techniques. One approach involves the synthesis of novel N-sulfonyl aziridine monomers that facilitate easier removal of the activating group. For instance, N-((2-(trimethylsilyl)ethyl)sulfonyl)-2-methyl-aziridine (SES-MeAz) was designed to undergo controlled AROP, and the resulting poly(SES-MeAz) could be desulfonylated under mild conditions using tetrabutylammonium (B224687) fluoride (B91410) (TBAF). osti.gov Another significant advancement is the use of 1-(4-cyanobenzenesulfonyl) 2-methyl-aziridine as a monomer. The resulting polymer can be effectively desulfonylated with high efficiency (≥98%) using a combination of dodecanethiol and diazabicyclo-undecene (DBU). acs.org This method is comparatively fast and avoids main-chain scission, allowing for the reliable production of well-defined, high-purity linear polyamines. acs.org Other general methods for the deprotection of N-sulfonyl aziridines, which could be applicable in a polymer context, include the use of lithium with a catalytic amount of di-tert-butyl biphenyl (B1667301) or magnesium in methanol (B129727) under ultrasonic conditions. acs.org

The table below summarizes various research findings on the desulfonylation of N-sulfonyl aziridine derivatives.

Precursor Polymer/MonomerDesulfonylation ReagentsConditionsOutcome
Poly(N-((2-(trimethylsilyl)ethyl)sulfonyl)-2-methyl-aziridine)Tetrabutylammonium fluoride (TBAF)Mild conditionsFormation of polypropylene imine (PPI) osti.gov
Poly(1-(4-cyanobenzenesulfonyl) 2-methyl-aziridine)Dodecanethiol and diazabicyclo-undecene (DBU)Mild conditions≥98% desulfonylation to yield linear polypropylene imine (L-PPI) acs.org
2-benzyl-, 2-phenyl-, and 2-carboxyl-N-sulfonylaziridinesLithium and catalytic di-tert-butyl biphenylTHF, -78 °CYields up to 85% of the corresponding NH aziridines acs.org
2-benzyl-, 2-phenyl-, and 2-carboxyl-N-sulfonylaziridinesMagnesiumMethanol, ultrasonic conditionsYields up to 75% of desulfonylated aziridines acs.org

Industrial and Academic Applications of Derived Polymers (e.g., Polypropylene Imine)

Polymers derived from 2-methylaziridine, particularly polypropylene imine (PPI), have garnered substantial interest for a range of industrial and academic applications. osti.govresearchgate.net The utility of PPI stems from its high density of amino groups, which can be primary, secondary, or tertiary depending on the polymer architecture. osti.gov PPI is most notably synthesized in a dendritic form, creating highly branched, well-defined macromolecules known as PPI dendrimers. researchgate.netsymo-chem.nl

Academic Applications:

In academic research, PPI and its derivatives are explored extensively as functional nanomaterials. Linear PPI (L-PPI), accessible through the AROP of activated 2-methylaziridines followed by desulfonylation, has been investigated as an alternative to linear polyethylenimine (L-PEI) for non-viral gene delivery. acs.org Studies have demonstrated the potential of L-PPI as a cell-transfection agent. acs.org

PPI dendrimers are a major focus of academic study due to their unique nanoscopic architecture, large surface area, and numerous functional end-groups. researchgate.net These properties make them ideal for fabricating electrochemical biosensors and chemical sensors. researchgate.net The terminal functional groups play a crucial role in the immobilization of biological molecules, enabling the construction of highly sensitive and selective immunosensors, DNA biosensors, and enzyme biosensors. researchgate.net

Industrial Applications:

The properties of PPI dendrimers translate to numerous potential industrial applications, especially in the biomedical and pharmaceutical sectors. Their structure, featuring a high density of surface groups and an internal cavity, makes them excellent candidates for drug delivery systems. ajpp.innih.gov They can enhance the solubility of hydrophobic drugs and can be functionalized with targeting moieties to direct therapeutics to specific sites in the body. ajpp.innih.gov

Furthermore, the functionalization of PPI dendrimers with quaternary ammonium groups has been shown to create potent antimicrobial agents. acs.org The antibacterial properties of these modified dendrimers can be tuned based on the dendrimer size and the length of the hydrophobic chains attached, making them promising for applications in antimicrobial coatings and materials. osti.govacs.org The high amino group density also makes PPI a candidate for metal chelation in wastewater treatment. osti.gov

The table below provides a summary of the diverse applications of polypropylene imine.

Polymer TypeApplication AreaSpecific UseKey Findings
Linear Polypropylene Imine (L-PPI)Biomedical / Gene DeliveryCell transfection agentA viable alternative to linear polyethylenimine (L-PEI) for non-viral gene delivery. acs.org
Polypropylene Imine (PPI) DendrimerMaterials Science / SensorsFabrication of electrochemical biosensorsHigh surface area and functional end-groups allow for effective immobilization of biomolecules. researchgate.net
Polypropylene Imine (PPI) DendrimerPharmaceutical / Drug DeliveryNanocarrier for chemotherapeuticsCan be functionalized with drugs and targeting groups for nanotechnology platforms. nih.gov
Quaternary Ammonium Functionalized PPI DendrimerMaterials Science / AntimicrobialsPotent biocidesAntibacterial properties depend on dendrimer size and hydrophobic chain length. acs.org
Polypropylene Imine (PPI)EnvironmentalMetal ChelationHigh amino group density is suitable for applications in wastewater treatment. osti.gov

Advanced Analytical Methodologies for Stereochemical and Structural Characterization in Research

Techniques for Enantiomeric Excess and Diastereomeric Ratio Determination

Enantiomeric excess (ee) is a critical measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org The determination of this value is essential for compounds where the biological activity or chemical reactivity is enantiomer-dependent.

Chiral Chromatography (e.g., High-Performance Liquid Chromatography (HPLC))

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. nih.gov The direct approach involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. chromatographyonline.com

The fundamental principle relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. The differing stability of these complexes results in one enantiomer being retained on the column longer than the other. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the separation of a broad range of chiral compounds, including N-heterocycles like aziridines. nih.govresearchgate.net

For the analysis of (2S)-2-methylaziridine hydrochloride, a typical method would involve dissolving the sample in a suitable mobile phase and injecting it into an HPLC system equipped with a chiral column. The selection of the CSP and mobile phase is critical for achieving optimal resolution. chromatographyonline.com By comparing the peak areas of the two enantiomers in the resulting chromatogram, the enantiomeric excess can be accurately calculated.

Table 1: Representative Parameters for Chiral HPLC Analysis

Parameter Description Example for Aziridine (B145994) Derivatives
Chiral Stationary Phase (CSP) The chiral column material that enables separation. Amylose or Cellulose-based CSPs (e.g., Chiralpak® series). researchgate.net
Mobile Phase The solvent system that carries the analyte through the column. Normal-phase (e.g., n-hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water with buffer). chromatographyonline.com
Detector The component that measures the analyte as it elutes. UV detector is common if the analyte has a chromophore.
Flow Rate The speed at which the mobile phase moves through the column. Typically 0.5 - 1.5 mL/min.
Retention Time (tR) The time taken for each enantiomer to elute from the column. tR for (S)-enantiomer will differ from tR for (R)-enantiomer.

| Enantiomeric Excess (ee) | Calculated from the peak areas (A) of the enantiomers. | % ee = [ (A_S - A_R) / (A_S + A_R) ] x 100 |

Polarimetry

Polarimetry is a classic and non-destructive technique that measures the rotation of plane-polarized light as it passes through a solution containing a chiral compound. anton-paar.com This phenomenon, known as optical activity, is a characteristic property of chiral molecules. libretexts.org Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. nih.gov A compound that rotates light clockwise is termed dextrorotatory (+), while one that rotates it counterclockwise is levorotatory (-). wikipedia.org

The specific rotation [α] is a standardized measure of a compound's optical activity, determined under specific conditions of temperature, wavelength (typically the sodium D-line at 589 nm), path length, and concentration. wikipedia.orgrudolphresearch.com

For a sample of this compound, the observed rotation (α) can be measured using a polarimeter. By comparing this observed rotation to the known specific rotation of the pure enantiomer ([α]max), the optical purity, and thus the enantiomeric excess, can be determined. wikipedia.org A racemic mixture (50:50 of each enantiomer) will have an observed rotation of zero. libretexts.org

Table 2: Illustrative Polarimetry Data and Enantiomeric Excess Calculation

Parameter Symbol Value
Known Specific Rotation of Pure (2S)-enantiomer [α]max +X° (Hypothetical value)
Observed Optical Rotation of Sample α_obs +0.8X°
Path Length l 1 dm
Concentration c 1 g/100 mL
Calculated Optical Purity (α_obs / [α]max) x 100 80%

| Calculated Enantiomeric Excess (ee) | Equal to Optical Purity | 80% |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique based on the differential absorption of left- and right-circularly polarized light by chiral molecules. creative-biostructure.com An optically active compound will absorb the two types of polarized light to different extents, resulting in a CD spectrum. jascoinc.com This spectrum is highly sensitive to the three-dimensional structure of the molecule, providing a unique fingerprint for a specific enantiomer. libretexts.org

The application of CD spectroscopy, particularly in the vibrational region (VCD), can provide detailed stereochemical information. Studies on (2R)-2-methylaziridine have shown that the VCD spectrum is dominated by the configuration at the nitrogen atom. researchgate.net The analysis reveals characteristic positive or negative bands (Cotton effects) at specific wavelengths that can be used to assign the absolute configuration of the chiral center. researchgate.net

For this compound, the CD spectrum would be the mirror image of the spectrum for its (2R)-enantiomer. This direct relationship allows for unambiguous confirmation of the enantiomeric form and can be used quantitatively to determine enantiomeric purity by measuring the signal intensity at a characteristic wavelength. nih.gov

Table 3: Key Features in a Hypothetical CD Spectrum for a Chiral Aziridine

Spectral Feature Description Significance for this compound
Wavelength of Maximum Absorption (λmax) The wavelength at which the largest difference in absorption occurs. Characteristic of the electronic or vibrational transitions within the molecule.
Molar Ellipticity [θ] The quantitative measure of the CD signal, normalized for concentration and path length. The magnitude of [θ] is proportional to the concentration of the enantiomer.

| Sign of Cotton Effect | Whether the CD band is positive or negative at a given λmax. | A positive sign for the (S)-enantiomer would correspond to a negative sign for the (R)-enantiomer at the same λmax. |

Structural Elucidation and Reaction Monitoring

Beyond determining stereochemical purity, confirming the covalent structure (i.e., the connectivity of atoms) and monitoring the progress of reactions are essential tasks in chemical research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. researchgate.netslideshare.net It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For this compound, ¹H NMR spectroscopy would confirm the presence and connectivity of all protons. slideshare.net The chemical shift of each proton provides insight into its electronic environment, while spin-spin coupling patterns reveal which protons are adjacent to one another. For example, the protons on the aziridine ring and the methyl group would have characteristic chemical shifts and coupling constants. ipb.pt

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. chemicalbook.comspectrabase.com Each unique carbon atom in the structure gives rise to a distinct signal, confirming the molecular framework.

In the context of reaction monitoring, NMR can be used to follow the disappearance of starting materials and the appearance of products over time. For stereochemical analysis, while standard NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents or chiral shift reagents can induce diastereomeric environments that result in separate signals for each enantiomer, allowing for the determination of enantiomeric excess. Furthermore, two-dimensional NMR techniques like COSY, HSQC, and HMBC can be used to definitively establish the complex connectivity within the molecule. core.ac.uk

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for the 2-Methylaziridine (B133172) Moiety

Atom Nucleus Predicted Chemical Shift (δ) Range (ppm) Multiplicity / Coupling
Methyl Group (CH₃) ¹H 1.0 - 1.3 Doublet
Aziridine Ring Proton (CH) ¹H 1.5 - 2.0 Multiplet
Aziridine Ring Protons (CH₂) ¹H 0.8 - 1.6 Multiplets
Methyl Group Carbon (CH₃) ¹³C 15 - 25 Quartet (in coupled spectrum)
Aziridine Ring Carbon (CH) ¹³C 25 - 35 Doublet (in coupled spectrum)

Note: Predicted chemical shifts are approximate and can be influenced by the solvent and the presence of the hydrochloride salt.

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling (2S)-2-methylaziridine hydrochloride in laboratory settings?

  • Methodological Guidance : Follow hazard communication standards (GHS/CLP) for respiratory, skin, and eye protection. Use fume hoods to avoid inhalation (P261), wear nitrile gloves, and employ sealed containers to minimize exposure. Toxicological data are limited, so assume acute toxicity risks . For spills, mechanically collect material to prevent environmental contamination .

Q. How is the structural integrity of this compound verified during synthesis?

  • Analytical Techniques : Use 13C^{13}\text{C} NMR to quantify primary, secondary, and tertiary amine ratios in polymerized products. Thin-layer chromatography (TLC) with silica gel plates and UV detection (254 nm) can identify impurities, ensuring purity thresholds (<1% related substances) .

Q. What regulatory frameworks govern the use of this compound in academic research?

  • Compliance : Adhere to Proposition 65 (California) guidelines, which list 2-methylaziridine as a hazardous chemical requiring risk mitigation. Follow EC Regulation 1272/2008 for labeling and storage (e.g., "Keep locked up" P405) .

Advanced Research Questions

Q. What mechanistic challenges arise in the cationic ring-opening polymerization (CROP) of this compound?

  • Key Challenges : Termination occurs via nucleophilic attack of tertiary amines on aziridinium ions, forming unreactive quaternary amines. This limits molecular weight (MW) control.
  • Mitigation Strategies : Use methyl triflate as an initiator to stabilize aziridinium intermediates, improving the propagation-to-termination rate ratio. Optimize reaction temperature (20–40°C) and monomer-to-initiator ratios to achieve MWs up to 3,000 g/mol .

Q. How do reaction conditions influence branching and molecular weight distribution in polypropylenimine synthesis?

  • Critical Factors :

  • Initiators : BF3_3·Et2_2O yields highly branched polymers but requires anhydrous conditions.
  • Monomer Purity : Residual moisture accelerates termination, reducing MW.
  • Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance solubility but may alter kinetics.
    • Optimization : Conduct kinetic studies under inert atmospheres and monitor monomer consumption via GC-MS to adjust initiator stoichiometry .

Q. How should researchers address contradictions in reported polymerization efficiencies for this compound?

  • Data Reconciliation : Compare initiator systems (e.g., HCl vs. perchloric acid) and their counterion effects on aziridinium stability. Replicate studies using standardized protocols (e.g., [I]0_0/[M]0_0 = 0.01) and characterize polymers via SEC-MALS for accurate MW analysis .

Q. What role does this compound play in synthesizing bioactive molecules?

  • Applications : As a chiral building block, it enables asymmetric synthesis of amino acid derivatives and peptidomimetics. For example, it serves as a precursor for indolinecarboxylic acid analogs used in protease inhibitor development .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.